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molecular formula C12H22N2O B8504674 1-Formyl-4-cyclohexylmethylpiperazine

1-Formyl-4-cyclohexylmethylpiperazine

Cat. No. B8504674
M. Wt: 210.32 g/mol
InChI Key: WMICUJBSBRDSHI-UHFFFAOYSA-N
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Patent
US06849622B2

Procedure details

Sodium triacetoxyborohydride (10.51 g) was added to a methylene chloride (50 ml) solution containing N-formylpiperazine (5.08 g) and cyclohexanecarboxyaldehyde (7.50 g) under ice-cooling, and the mixture was stirred at room temperature for 18 hours to undergo reaction, thereby obtaining 1-formyl-4-cyclohexylmethylpiperazine, which was then acid-treated with hydrochloric acid to obtain 1-(cyclohexylmethyl)piperazine.hydrochloride.
Quantity
10.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(N1CCNCC1)=O.C([N:25]1[CH2:30][CH2:29][N:28]([CH2:31][CH:32]2[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]2)[CH2:27][CH2:26]1)=O.[ClH:38]>C(Cl)Cl>[ClH:38].[CH:32]1([CH2:31][N:28]2[CH2:27][CH2:26][NH:25][CH2:30][CH2:29]2)[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
10.51 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.08 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCN(CC1)CC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.C1(CCCCC1)CN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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